molecular formula C12H10O4 B12568168 3-Acetyl-4-hydroxy-7-methyl-2H-1-benzopyran-2-one CAS No. 264257-31-0

3-Acetyl-4-hydroxy-7-methyl-2H-1-benzopyran-2-one

Cat. No.: B12568168
CAS No.: 264257-31-0
M. Wt: 218.20 g/mol
InChI Key: NBIIFPYGYZQNTN-UHFFFAOYSA-N
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Description

3-Acetyl-4-hydroxy-7-methyl-2H-1-benzopyran-2-one is a chemical compound belonging to the class of coumarins. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This particular compound is characterized by its benzopyran structure, which includes an acetyl group at the 3-position, a hydroxy group at the 4-position, and a methyl group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Knoevenagel Condensation: One common method for synthesizing 3-Acetyl-4-hydroxy-7-methyl-2H-1-benzopyran-2-one involves the Knoevenagel condensation reaction. This reaction typically uses acetylacetone and salicylaldehyde as starting materials.

    Pechmann Condensation: Another method involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound often involves large-scale application of the Knoevenagel condensation due to its efficiency and relatively mild reaction conditions. The use of continuous flow reactors can enhance the production rate and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents

Major Products Formed

    Oxidation: Carboxylic acids, quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Mechanism of Action

The biological effects of 3-Acetyl-4-hydroxy-7-methyl-2H-1-benzopyran-2-one are primarily due to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-4-hydroxy-7-methyl-2H-1-benzopyran-2-one is unique due to the presence of both the acetyl and hydroxy groups, which contribute to its distinct chemical reactivity and biological activities.

Properties

IUPAC Name

3-acetyl-4-hydroxy-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-6-3-4-8-9(5-6)16-12(15)10(7(2)13)11(8)14/h3-5,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIIFPYGYZQNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C(=O)O2)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30780525
Record name 3-Acetyl-4-hydroxy-7-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30780525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264257-31-0
Record name 3-Acetyl-4-hydroxy-7-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30780525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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